molecular formula C4H6N2O B3129063 (3E)-3-Methoxyiminopropanenitrile CAS No. 339011-86-8

(3E)-3-Methoxyiminopropanenitrile

Cat. No. B3129063
CAS RN: 339011-86-8
M. Wt: 98.1 g/mol
InChI Key: YZQBSYUFGCTIFL-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-Methoxyiminopropanenitrile, also known as MIPN, is a chemical compound that has been extensively studied for its potential use in various scientific applications. MIPN is an important intermediate in the synthesis of many organic compounds and has been found to have several biochemical and physiological effects.

Scientific Research Applications

(3E)-3-Methoxyiminopropanenitrile has been studied for its potential use in the synthesis of various organic compounds, including pyridine derivatives and heterocyclic compounds. (3E)-3-Methoxyiminopropanenitrile has also been found to have several biochemical and physiological effects, making it a promising candidate for use in drug discovery and development.

Mechanism of Action

The exact mechanism of action of (3E)-3-Methoxyiminopropanenitrile is not fully understood, but it is believed to act as a nucleophile and react with electrophiles to form adducts. (3E)-3-Methoxyiminopropanenitrile has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
(3E)-3-Methoxyiminopropanenitrile has been found to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. (3E)-3-Methoxyiminopropanenitrile has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3E)-3-Methoxyiminopropanenitrile in lab experiments is its high reactivity and selectivity. (3E)-3-Methoxyiminopropanenitrile can react with a variety of electrophiles, making it a versatile reagent for organic synthesis. However, (3E)-3-Methoxyiminopropanenitrile can also be toxic and must be handled with care.

Future Directions

There are several future directions for the study of (3E)-3-Methoxyiminopropanenitrile. One area of research is the development of new synthetic methods for (3E)-3-Methoxyiminopropanenitrile that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of (3E)-3-Methoxyiminopropanenitrile as an antimicrobial agent or in drug discovery and development. Finally, the study of the mechanism of action of (3E)-3-Methoxyiminopropanenitrile and its interactions with other molecules could provide valuable insights into its potential uses and applications.
Conclusion:
(3E)-3-Methoxyiminopropanenitrile is a versatile and important compound that has been extensively studied for its potential use in various scientific applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (3E)-3-Methoxyiminopropanenitrile have been discussed in this paper. Further research in this area could lead to the development of new drugs and organic compounds with a wide range of applications.

properties

IUPAC Name

(3E)-3-methoxyiminopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-7-6-4-2-3-5/h4H,2H2,1H3/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQBSYUFGCTIFL-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-Methoxyiminopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-3-Methoxyiminopropanenitrile
Reactant of Route 2
Reactant of Route 2
(3E)-3-Methoxyiminopropanenitrile
Reactant of Route 3
Reactant of Route 3
(3E)-3-Methoxyiminopropanenitrile
Reactant of Route 4
(3E)-3-Methoxyiminopropanenitrile
Reactant of Route 5
Reactant of Route 5
(3E)-3-Methoxyiminopropanenitrile
Reactant of Route 6
(3E)-3-Methoxyiminopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.